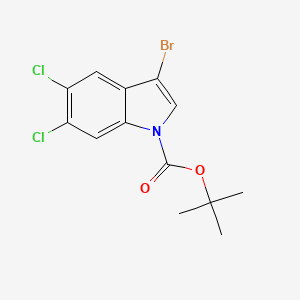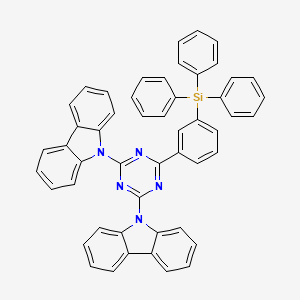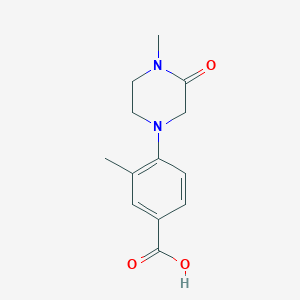
5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid: is a complex organic compound with the molecular formula C27H18N6O12 It is characterized by the presence of a triazine ring linked to three isophthalic acid moieties through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid typically involves the reaction of 1,3,5-triazine-2,4,6-triol with isophthalic acid derivatives. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the isophthalic acid moieties, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or isophthalic acid rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced isophthalic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, the compound is studied for its potential as a ligand in metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in drug delivery, catalysis, and sensing.
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in medical imaging and diagnostic applications. It is also explored for its potential therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in electronics and aerospace.
Mechanism of Action
The mechanism by which 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. The triazine ring and isophthalic acid moieties provide multiple coordination sites, allowing the compound to interact with various metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in catalysis and other applications.
Comparison with Similar Compounds
- 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid
- 2,4,6-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tris(azanediyl)triisophthalic acid
Comparison: While these compounds share a similar triazine core, their functional groups and overall structures differ, leading to variations in their chemical properties and applications. For example, the presence of azanediyl groups in 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid can enhance its ability to form hydrogen bonds, making it more suitable for certain applications in materials science .
Properties
Molecular Formula |
C27H15N3O15 |
|---|---|
Molecular Weight |
621.4 g/mol |
IUPAC Name |
5-[[4,6-bis(3,5-dicarboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H15N3O15/c31-19(32)10-1-11(20(33)34)5-16(4-10)43-25-28-26(44-17-6-12(21(35)36)2-13(7-17)22(37)38)30-27(29-25)45-18-8-14(23(39)40)3-15(9-18)24(41)42/h1-9H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI Key |
FYSLKLFCBUPYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)OC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)
![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)
![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)

![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)

